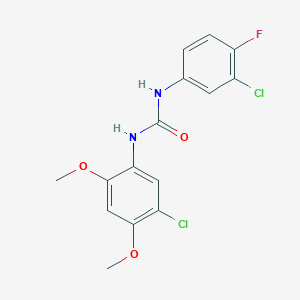
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea
Descripción general
Descripción
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides. The reaction conditions may include:
Solvents: Common solvents such as dichloromethane, toluene, or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are often carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Exploring its use in materials science for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the biological system being studied. Detailed studies are required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-phenylurea
- 1-(3-Chloro-4-fluorophenyl)-3-phenylurea
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-fluorophenyl)urea
Uniqueness
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which may impart specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
Propiedades
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O3/c1-22-13-7-14(23-2)12(6-10(13)17)20-15(21)19-8-3-4-11(18)9(16)5-8/h3-7H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSQCLRTAAUICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















